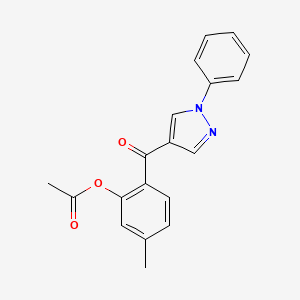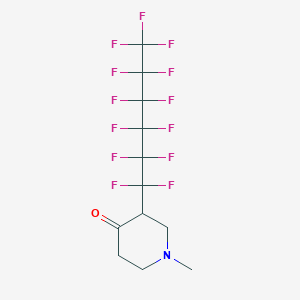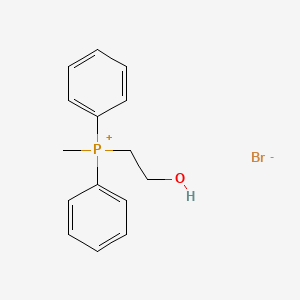![molecular formula C15H14Cl2 B14583484 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- CAS No. 61603-52-9](/img/structure/B14583484.png)
1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- is a complex organic compound characterized by its unique cyclopropane ring fused to an anthracene structure. This compound is notable for its dichloro substitution, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- typically involves the cyclopropanation of an anthracene derivative. This can be achieved through the reaction of anthracene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dichloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- involves its interaction with molecular targets such as enzymes or receptors. The dichloro substitution can enhance its binding affinity and specificity, leading to modulation of biological pathways. The compound may exert its effects through covalent bonding or non-covalent interactions, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- 1H-Cycloprop[e]azulene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-
- 1H-Cyclopropa[a]naphthalene, 1a,2,6,7,7a,7b-hexahydro-1,1,7,7a-tetramethyl-
Comparison: 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro- is unique due to its specific dichloro substitution and cyclopropane ring fused to an anthracene structure. This imparts distinct chemical reactivity and potential biological activity compared to similar compounds, which may have different substituents or ring structures.
Eigenschaften
CAS-Nummer |
61603-52-9 |
|---|---|
Molekularformel |
C15H14Cl2 |
Molekulargewicht |
265.2 g/mol |
IUPAC-Name |
13,13-dichlorotetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),3,5,7-tetraene |
InChI |
InChI=1S/C15H14Cl2/c16-15(17)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)15/h1-4,13-14H,5-8H2 |
InChI-Schlüssel |
YZYAUISYCDXMKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(Cl)Cl)CC3=C1CC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)


![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)


![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
